molecular formula C21H26O3 B14521058 4-Butoxyphenyl 4-(2-methylpropyl)benzoate CAS No. 62716-75-0

4-Butoxyphenyl 4-(2-methylpropyl)benzoate

Cat. No.: B14521058
CAS No.: 62716-75-0
M. Wt: 326.4 g/mol
InChI Key: DBJKYWGFOHUUBS-UHFFFAOYSA-N
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Description

4-Butoxyphenyl 4-(2-methylpropyl)benzoate is an organic compound that belongs to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from benzoic acid and contains both butoxy and methylpropyl groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-(2-methylpropyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-(2-methylpropyl)benzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butoxyphenol and 4-(2-methylpropyl)benzoic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Hydrolysis: 4-butoxyphenol and 4-(2-methylpropyl)benzoic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

4-Butoxyphenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of perfumes, flavoring agents, and other consumer products due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to various physiological effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl benzoate: Lacks the 2-methylpropyl group, making it less complex.

    4-(2-Methylpropyl)benzoate: Lacks the butoxyphenyl group, resulting in different chemical properties.

    Butyl benzoate: A simpler ester with different physical and chemical characteristics.

Uniqueness

4-Butoxyphenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both butoxy and methylpropyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from simpler esters.

Properties

CAS No.

62716-75-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-butoxyphenyl) 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C21H26O3/c1-4-5-14-23-19-10-12-20(13-11-19)24-21(22)18-8-6-17(7-9-18)15-16(2)3/h6-13,16H,4-5,14-15H2,1-3H3

InChI Key

DBJKYWGFOHUUBS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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